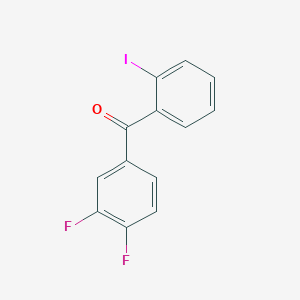

3,4-Difluoro-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

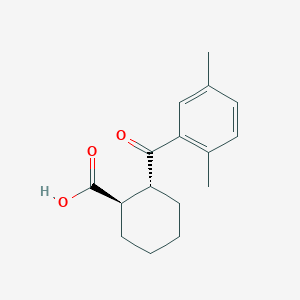

3,4-Difluoro-2’-iodobenzophenone is a chemical compound with the molecular formula C13H7F2IO . It has a molecular weight of 344.1 and is a pharmaceutical intermediate. It has gained attention due to its unique structure and potential applications in various fields of research and industry.

Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2’-iodobenzophenone is1S/C13H7F2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

3,4-Difluoro-2’-iodobenzophenone has a molecular weight of 344.1 . Its IUPAC name is (3,4-difluorophenyl)(2-iodophenyl)methanone . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Applications De Recherche Scientifique

Synthetic Chemistry and Material Science

3,4-Difluoro-2'-iodobenzophenone and its derivatives have been primarily used in the field of synthetic chemistry and material science. Notable applications include its use in the synthesis of novel building blocks for fluorous chemistry, where its reactivity with various nucleophiles was explored (Kysilka et al., 2008). Additionally, this compound played a role in the synthesis and crystal structure analysis of diflunisal carboxamides, aiding in the understanding of molecular packing and stabilization via intermolecular hydrogen bonds (Zhong et al., 2010).

Liquid Crystal Research

It has also been utilized in the development of liquid crystals. For instance, derivatives of 3,4-Difluoro-2'-iodobenzophenone were used in the synthesis of ester liquid crystal compounds, contributing to the understanding of liquid crystal structures and phase transition temperatures (Yang Zeng-jia, 2008). Furthermore, the impact of fluorine orientation on the optical properties of difluorophenylazophenyl benzoates liquid crystal was studied, offering insights into how molecular structure affects the optical characteristics of liquid crystals (Zaki et al., 2018).

Functionalization and Polymer Research

The compound has been pivotal in the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates, expanding the possibilities for synthesizing diverse chemical structures (Marzi et al., 2004). Moreover, its derivatives have facilitated the synthesis of macrocyclic aromatic sulfide oligomers and their subsequent ring-opening polymerization, contributing to the development of novel polymers with unique properties (Liang et al., 2004).

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCMGGIYFXHDBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260634 |

Source

|

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-2'-iodobenzophenone | |

CAS RN |

951891-68-2 |

Source

|

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

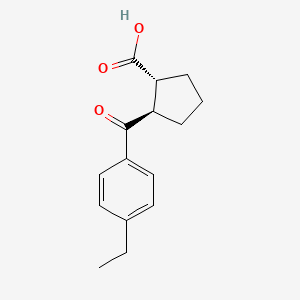

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

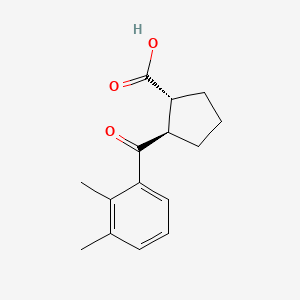

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

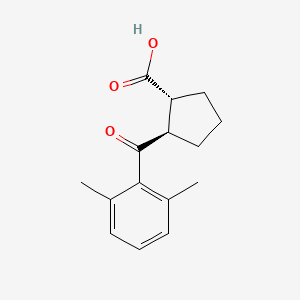

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

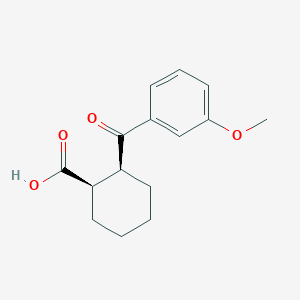

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)